(2-Hydroxy-3,5-diiodobenzylidene)propanedinitrile
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Overview
Description
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- is a chemical compound with the molecular formula C10H4I2N2O and a molecular weight of 421.9605 . This compound is characterized by the presence of two iodine atoms and a hydroxy group attached to a phenyl ring, which is further connected to a propanedinitrile moiety through a methylene bridge.
Preparation Methods
The synthesis of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 2-hydroxy-3,5-diiodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Chemical Reactions Analysis
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of iodine-containing compounds with biological systems.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- can be compared with other similar compounds such as:
Propanedinitrile, 2-[(3,4,5-trihydroxyphenyl)methylene]-: This compound has three hydroxy groups instead of two iodine atoms, which affects its reactivity and biological activity.
Benzenesulfonamide, N-[4,5-dichloro-2-[[(2-hydroxy-3,5-diiodophenyl)methylene]amino]phenyl]-: This compound contains a benzenesulfonamide moiety and chlorine atoms, which impart different chemical properties.
Properties
CAS No. |
727656-13-5 |
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Molecular Formula |
C10H4I2N2O |
Molecular Weight |
421.96 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4I2N2O/c11-8-2-7(1-6(4-13)5-14)10(15)9(12)3-8/h1-3,15H |
InChI Key |
KLRGYSVLPILUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=C(C#N)C#N)O)I)I |
Origin of Product |
United States |
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